N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by the presence of bifuran, thiadiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. This step often requires catalysts such as palladium or copper salts under oxidative conditions.
Synthesis of Thiadiazole Ring: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The bifuran and thiadiazole intermediates are then coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone-like structures using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or acids.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of bifuran and thiadiazole rings which are known for their conductive and photoreactive characteristics.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The bifuran moiety can participate in π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ester group instead of an amide.
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-thioamide: Similar structure but with a thioamide group.
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of bifuran and thiadiazole rings with a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(19-10)9-4-5-18-7-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVFNUDTJRFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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